molecular formula C15H16N2O B110378 1,3-Dibenzylurea CAS No. 1466-67-7

1,3-Dibenzylurea

Cat. No. B110378
CAS RN: 1466-67-7
M. Wt: 240.3 g/mol
InChI Key: KATOLVAXCGIBLO-UHFFFAOYSA-N
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Description

1,3-Dibenzylurea is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. The research has explored its synthesis, molecular structure, chemical reactions, and physical and chemical properties through various experimental approaches.

Synthesis Analysis

The synthesis of 1,3-dibenzylurea has been achieved through different methods. One approach involves the selenium-catalyzed oxidative carbonylation of benzylamines, using carbon monoxide as a carbonylation agent and oxygen as an oxidant. This method is notable for its efficiency, cost-effectiveness, and the use of nonmetal selenium as a recyclable catalyst, which can be easily recovered due to its phase-transfer catalytic function . Another study discusses the reaction between dibenzylidencyclohexanone and 6-amino-1,3-dimethyl uracil, which yields adducts related to 1,3-dibenzylurea .

Molecular Structure Analysis

The molecular structure of 1,3-dibenzylurea and its related compounds has been elucidated using various analytical techniques. High-resolution NMR experiments, variable temperature NMR, and X-ray crystallographic studies have been employed to determine the structures of reaction products, revealing the planarity of certain tricyclic skeletons and the envelope conformation of the cyclohexane ring . Additionally, the nature of interactions between cations and anions in dibenzylimidazolium bromide, a related compound, has been studied in different states, highlighting the role of hydrogen bonds and aromatic stacking interactions .

Chemical Reactions Analysis

The thermal dissociation of 1,3-dibenzylurea in alcohols has been investigated, with findings suggesting that the process is influenced by the protonation of ureas by solvents and proceeds via base catalysis. An intermediate complex containing two alcohol and one urea molecule has been proposed based on the experimental results . Other studies have explored the reactions of related compounds, such as the transformation of dibenzylamido anions into 1,3-diphenyl-2-azaallyl anions, providing insights into the mechanisms of beta-elimination and hydride metalation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dibenzylurea and its derivatives have been a subject of interest. For instance, the stereochemistry of dibenzylamino cyclohexanol isomers has been assigned through NMR spectroscopy and single crystal X-ray analysis, revealing unusual conformational behavior . Additionally, the antioxidant properties of bis(3-amino-1-hydroxybenzyl)diselenide, a compound containing structural elements similar to 1,3-dibenzylurea, have been evaluated, showing significant glutathione peroxidase-like activity and potential antibacterial properties .

Scientific Research Applications

  • Corrosion Inhibition : 1,3-Dibenzylurea (DBTU) has been studied for its effectiveness as a corrosion inhibitor for carbon steel in HCl solution. Investigations included weight loss measurements, potentiodynamic polarization curves, and electrochemical impedance analysis, revealing the role of the sulfur atom in the inhibitory effect (Torres et al., 2014).

  • Chemical Synthesis : Research has demonstrated a facile and efficient approach to synthesizing 1,3-dibenzylurea. A study used a nonmetal selenium catalyst, carbon monoxide as a carbonylation agent, and oxygen as an oxidant, highlighting the potential for cost-effective and efficient synthesis of 1,3-dibenzylurea (Zhang et al., 2017).

  • Biologically Active Compounds in Plants : 1,3-Dibenzylurea derivatives have been identified in plants of the order Brassicales, particularly as potent soluble epoxide hydrolase (sEH) inhibitors. These compounds have shown efficacy in reducing pain in animal models, suggesting their therapeutic potential (Kitamura et al., 2017).

  • Pharmaceutical Applications : The structure-activity relationship of 1,3-diarylalkyl thioureas, including 1,3-dibenzyl thioureas, has been explored for their potential as TRPV1 antagonists in pain regulation. This research indicates the therapeutic potential of these compounds in pain management (Suh et al., 2005).

  • Plant Physiology and Gene Expression : The impact of 1-α-methylbenzyl-3-p-tolylurea (MBTU) on plant physiology and gene expression has been studied. This research contributes to understanding the mechanisms by which certain urea derivatives influence root growth and overall plant development (Kojima et al., 2009).

  • Energy Storage Applications : 1,3-Dibenzylurea derivatives have been examined in the context of hydrogen storage applications, particularly in the hydrogenation of liquid organic hydrogen carrier compounds. This research aids in understanding the reaction pathways and efficiency of such processes (Do et al., 2016).

  • Cancer Research : Platinum(II) complexes containing 1,3-dibenzylurea ligands have been studied for their anticancer properties. These complexes demonstrate the potential for developing new cancer therapies based on their interaction with DNA and cell cycle interference (Muenzner et al., 2015).

  • Neuroprotective Agents : Isothiourea derivatives, including 1,3-dibenzylurea compounds, have been synthesized and studied for their neuroprotective and cognition-enhancing properties. These findings contribute to the development of potential treatments for neurodegenerative diseases (Perlovich et al., 2009).

Safety And Hazards

The safety information for 1,3-Dibenzylurea includes hazard statements H302, H319, H372, H410 and precautionary statements P260, P264, P270, P273, P280, P305+P351+P338, P330, P391, P501 .

properties

IUPAC Name

1,3-dibenzylurea
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InChI

InChI=1S/C15H16N2O/c18-15(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATOLVAXCGIBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061710
Record name Urea, N,N'-bis(phenylmethyl)-
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Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3-Dibenzylurea

CAS RN

1466-67-7
Record name N,N′-Dibenzylurea
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Record name 1,3-Dibenzylurea
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Record name 1,3-Dibenzylurea
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Record name Urea, N,N'-bis(phenylmethyl)-
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Synthesis routes and methods

Procedure details

Heated was a mixture of urea 5.84 g (9.72 mmol) and benzylamine 25.0 g (23.3 mmol, 2.4 equivalents) at 150° C.-155° C. for 5 hours attaching with an air cooler. During the heating, observed was the ammonia gas evolution from colorless liquid reaction mixture. By cooling, it turned solidified at around room temperature. Purified was the reaction product by recrystallization from ethanol-benzene (1:1 mixture) to give N,N′-dibenzylurea 14.0 g as white fine needles (59.9% yield).
Name
Quantity
5.84 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
T Mukaiyama - Bulletin of the Chemical Society of Japan, 1955 - journal.csj.jp
The rate constants of the thermal dissociation of 1,3-dibenzylurea and 1-isopropyl-3,3-diethylurea in alcohols were determined. The rates of dissociation in fatty acids are faster than …
Number of citations: 5 www.journal.csj.jp
VV Torres, VA Rayol, M Magalhães, GM Viana… - Corrosion …, 2014 - Elsevier
The behaviour of 1,3-dibenzylthiourea (DBTU) and 1-benzyl-3-diisopropylthiourea (DPTU) have been investigated as carbon steel corrosion inhibitors in HCl solution by weight loss …
Number of citations: 222 www.sciencedirect.com
AA Sinitsyna, SG Il'yasov, MV Chikina, IV Eltsov… - Chemical Papers, 2020 - Springer
In this study, a search for synthetic routes to never-before-seen tetrabenzylglycoluril was made and two synthetic strategies were examined: condensation of 1,3-dibenzylurea with …
Number of citations: 8 link.springer.com
C Djerassi, RR Engle, A Bowers - Journal of Organic Chemistry, 1956 - ACS Publications
DPBd CHaOH 24 25 0 p-Methoxyaniline H202 H20 72 25 1, 3-Di-p-methoxvpheny lurea 88 p-Chloroaniline h2o2 h2o 72 25 1, 3-Di-p-chlorophenylurea 14 p-Nitro aniline h2o2 h2o 72 …
Number of citations: 567 pubs.acs.org
X Zhang, Z Li, P Wang, X Fan, G Zhang - Chemical Research in Chinese …, 2017 - Springer
A facile, efficient and cost-effective approach to 1,3-dibenzylurea is reported. With cheap and recyclable nonmetal selenium as a catalyst, carbon monoxide instead of phosgene …
Number of citations: 2 link.springer.com
T Mukaiyama, S Ozaki, T Hoshino - Bulletin of the Chemical Society of …, 1954 - journal.csj.jp
The rate constants of the thermal dissociation of 1,1-dimethyl, 1,3-diethyl, 1,3-diisopropyl, 1,1, 3-triethyl, 1, 3-dihexyl, 1,3-dibenzyl, 1, 1-diethyl-3-isopropyl and 1,3-di-t-butyl ureas in n-…
Number of citations: 12 www.journal.csj.jp
T Mukaiyama, Y Fujita - Bulletin of the Chemical Society of Japan, 1956 - journal.csj.jp
The rate constants of the thermal dissociation of 1,3-di-n-propylurea, 1,3-di-n-amylurea, 1,3-di-n-heptylurea, 1,3-diisopropylurea, 1,3-diisobutylurea, 1,3-dicyclohexylurea and 1,3-di-t-…
Number of citations: 11 www.journal.csj.jp
S Kitamura, C Morisseau, TR Harris, B Inceoglu… - PloS one, 2017 - journals.plos.org
Recently, dibenzylurea-based potent soluble epoxide hydrolase (sEH) inhibitors were identified in Pentadiplandra brazzeana, a plant in the order Brassicales. In an effort to generalize …
Number of citations: 14 journals.plos.org
F Baiocchi, RA Franz, L Horowitz - Journal of Organic Chemistry, 1956 - ACS Publications
Carbonyl sulfide and a strongly basic aliphatic amine react in the cold easily to form the amine thiocarbamate salt, which on heating gives a 1, 3-disubstituted symmetrical urea. …
Number of citations: 8 pubs.acs.org
A Nováček - Collection of Czechoslovak Chemical …, 1971 - cccc.uochb.cas.cz
Cyanoethylation of 5-bromo-6-azauracil (I) in aqueous triethylamine at room temperature affords 5-bromo-l-(2-cyanoethyl)-6-azauracil ([I). 5-Bromo-l-(2-cyanoethyI) uracil (VII) is …
Number of citations: 2 cccc.uochb.cas.cz

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